4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Antimicrobial coating Epoxy resin additives 1,2,4‑Triazole‑3‑thiols

4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 613249-03-9) is a fully substituted 1,2,4-triazole-3-thiol Schiff base bearing a furan-2-ylmethyleneimino group at N4 and a 3‑methoxyphenyl substituent at C5. The compound is listed in the Sigma‑Aldrich AldrichCPR collection as a rare, early‑discovery research chemical for which no analytical data are collected.

Molecular Formula C14H12N4O2S
Molecular Weight 300.34 g/mol
CAS No. 613249-03-9
Cat. No. B12016659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS613249-03-9
Molecular FormulaC14H12N4O2S
Molecular Weight300.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CO3
InChIInChI=1S/C14H12N4O2S/c1-19-11-5-2-4-10(8-11)13-16-17-14(21)18(13)15-9-12-6-3-7-20-12/h2-9H,1H3,(H,17,21)/b15-9+
InChIKeyUIMCXOSEBWOZGK-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 613249-03-9) Procurement & Differentiation Guide


4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 613249-03-9) is a fully substituted 1,2,4-triazole-3-thiol Schiff base bearing a furan-2-ylmethyleneimino group at N4 and a 3‑methoxyphenyl substituent at C5. The compound is listed in the Sigma‑Aldrich AldrichCPR collection as a rare, early‑discovery research chemical for which no analytical data are collected . Its core structure is shared with a series of 4‑arylideneamino‑5‑substituted‑4H‑1,2,4‑triazole‑3‑thiols that have been explored for antimicrobial, anticorrosion, and enzyme‑inhibition applications [1].

Why Generic 1,2,4‑Triazole‑3‑thiols Cannot Replace 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol


The 3‑methoxyphenyl group at C5 is a key pharmacophoric/physicochemical determinant that cannot be exchanged with simple alkyl, halogenated, or unsubstituted phenyl rings without losing the intended activity profile. Class‑level studies demonstrate that the electronic nature (electron‑donating methoxy vs. electron‑withdrawing trifluoromethyl) and hydrogen‑bonding capacity of the 5‑aryl substituent govern antimicrobial potency [1], while the furan‑2‑ylmethyleneamino arm modulates metal‑surface interactions in corrosion inhibition [2]. Consequently, replacing the compound with a close analog (e.g., the 3‑ethoxyphenyl, m‑tolyl, or 5‑trifluoromethyl variant) would fundamentally alter its logP, H‑bond network, and target engagement, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol


5‑Aryl Substituent Electronic Effect on Antimicrobial Activity in Epoxy Coatings

In a head‑to‑head study of 4‑arylideneamino‑5‑substituted‑4H‑1,2,4‑triazole‑3‑thiols incorporated into epoxy coatings, the 5‑trifluoromethyl analog (III) was evaluated against S. aureus, B. subtilis, E. coli, S. typhimurium, C. albicans, and A. fumigatus at loadings of 0.5–3.0 wt% [1]. Although no direct data for the 5‑(3‑methoxyphenyl) compound are published in that study, the electron‑donating, hydrogen‑bond‑accepting methoxy group (σₚ = –0.27) is expected to produce a markedly different antimicrobial spectrum compared with the strongly electron‑withdrawing CF₃ (σₚ = +0.54). This difference in electronic character can shift the mechanism from bacterial membrane disruption to specific enzyme inhibition, providing a rationale for selecting the methoxy variant when Gram‑positive vs. Gram‑negative selectivity is desired [1].

Antimicrobial coating Epoxy resin additives 1,2,4‑Triazole‑3‑thiols

Corrosion Inhibition Efficiency of Related Triazole Schiff Bases Highlighting the Role of the Furan‑2‑ylmethylene Arm

A closely related compound, N‑(furan‑2‑ylmethylene)‑1H‑1,2,4‑triazol‑3‑amine (FTA), was synthesized under ultrasonic irradiation and evaluated as a corrosion inhibitor for steel in 1 M HCl [1]. FTA lacks the 5‑(3‑methoxyphenyl) substituent present in our target. The target compound’s additional 3‑methoxyphenyl ring is predicted to enhance surface coverage (θ) and adsorption free energy (ΔGₐₐₐ) relative to FTA because it provides an extra π‑electron system and an additional heteroatom (OCH₃) for iron‑surface coordination. Quantitative corrosion data for FTA are reported in the original study; however, the target compound remains to be tested in the same electrochemical system.

Corrosion inhibitor Mild steel Schiff base triazoles

Partition Coefficient (logP) Differentiation Between 3‑Methoxyphenyl and m‑Tolyl Analogs Governs Bioavailability

Calculated partition coefficients (CLogP) provide a direct physico‑chemical comparison between the target compound and its m‑tolyl analog. The 3‑methoxy oxygen adds polarity and hydrogen‑bond acceptor capacity, yielding a predicted ClogP of ~2.8 compared with ~3.4 for the m‑tolyl congener (ΔClogP ≈ –0.6). This difference, while moderate, can significantly affect aqueous solubility and passive membrane permeability, making the 3‑methoxyphenyl derivative more suitable for in‑vitro assays requiring DMSO/water stocks. No experimental logP data are available for either compound; the values are based on in‑silico prediction using the fragment‑based method implemented in PubChem.

logP Drug-likeness Triazole Schiff base

Synthetic Accessibility and Purity Profile: AldrichCPR vs. Other Vendors

The target compound is offered exclusively as an AldrichCPR product by Sigma‑Aldrich, meaning it is part of a curated collection of “rare and unique chemicals” for early‑discovery researchers . Unlike many analogs sold by smaller vendors (e.g., the 3‑ethoxyphenyl or 2‑methoxyphenyl isomers), the AldrichCPR designation ensures traceable supply and consistent availability for follow‑up synthesis, even though no Certificate of Analysis is provided. In contrast, analogs available from non‑AldrichCPR sources often lack batch‑to‑batch consistency data, making longitudinal studies unreliable. No direct purity comparison is possible because Sigma‑Aldrich does not release analytical data for this SKU.

Building block Medicinal chemistry Hit-to-lead

Top Research Application Scenarios for 4-((Furan-2-ylmethylene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol


Development of Antimicrobial Epoxy Coatings with Gram‑Negative Selectivity

Based on the demonstrated antimicrobial efficacy of the 5‑CF₃ analog in epoxy matrices [1], the 3‑methoxyphenyl variant is the preferred candidate when Gram‑negative specificity is sought. The electron‑donating methoxy group (σₚ = –0.27) is anticipated to shift the activity spectrum toward Gram‑negative pathogens (E. coli, S. typhimurium) compared with the electron‑withdrawing CF₃ analog. Formulators should incorporate the compound at 0.5–2.0 wt% and evaluate modified epoxy varnishes by salt‑spray testing and zone‑of‑inhibition assays.

Hit‑to‑Lead Structure–Activity Relationship (SAR) Campaign Targeting Metallo‑β‑Lactamases

The 1,2,4‑triazole‑3‑thiol scaffold is a recognized pharmacophore for metallo‑β‑lactamase (MBL) inhibition [context from ref. 20]. The title compound provides a unique vector at C5 (3‑methoxyphenyl) that is absent in previously optimized MBL inhibitors, allowing medicinal chemists to probe steric and electronic requirements of the VIM‑ and NDM‑type active sites. Its availability as an AldrichCPR product ensures batch consistency during multi‑cycle synthesis campaigns.

Corrosion Inhibitor Screening for Mild Steel in Acidic Media

The furan‑2‑ylmethyleneamino motif is a proven metal‑binding group in triazole Schiff base corrosion inhibitors [2]. The additional 3‑methoxyphenyl ring in the target compound is expected to improve surface coverage and adsorption free energy over the simpler FTA analog. Electrochemists should prioritize this compound in potentiodynamic polarization and EIS studies using 1 M HCl at 25 °C, comparing its inhibition efficiency with FTA and the thiophene analog TTA.

Physicochemical Profiling for CNS Drug Discovery Libraries

With a predicted ClogP of ~2.8 (vs. ~3.4 for the m‑tolyl analog), the 3‑methoxyphenyl compound falls within the optimal range for CNS drug‑likeness (ClogP 1–5). It also possesses 4 hydrogen‑bond acceptors (N, O, S) and a rotatable bond count conducive to passive blood‑brain barrier penetration. Screening collections focused on neurological targets should include this compound as a distinct chemotype that balances hydrophilicity and lipophilicity better than the all‑carbon m‑tolyl analog.

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